6-Bromo-[1,3]oxazolo[4,5-c]pyridine
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Overview
Description
6-Bromo-[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Preparation Methods
The synthesis of 6-Bromo-[1,3]oxazolo[4,5-c]pyridine can be achieved through a one-step method. This involves the reaction of oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethyl formamide (DMF) solvent at an appropriate temperature. This method is advantageous due to its simplicity, high yield (up to 92%), and the avoidance of equipment damage caused by liquid bromine . The reaction conditions are gentle, making it suitable for industrial-scale production .
Chemical Reactions Analysis
6-Bromo-[1,3]oxazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like palladium catalysts in polar solvents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Coupling Reactions: It can undergo Heck and Suzuki coupling reactions, forming compounds useful in pharmaceutical research.
Scientific Research Applications
6-Bromo-[1,3]oxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Bromo-[1,3]oxazolo[4,5-c]pyridine exerts its effects involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of specific kinases, which are enzymes that play crucial roles in various cellular processes. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
6-Bromo-[1,3]oxazolo[4,5-c]pyridine can be compared with other similar compounds such as:
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: This compound has a similar structure but differs in its functional groups and specific applications.
1,3-Oxazolo[4,5-d]pyrimidine derivatives: These compounds are used in anti-cancer research and have different biological activities compared to this compound.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.
Properties
Molecular Formula |
C6H3BrN2O |
---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
6-bromo-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H |
InChI Key |
NRVONKKJQCLWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)N=CO2 |
Origin of Product |
United States |
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